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molecular formula C12H13FN2O2 B8348253 1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine

1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine

Cat. No. B8348253
M. Wt: 236.24 g/mol
InChI Key: KGBDDNXVFNLWPV-UHFFFAOYSA-N
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Patent
US08993574B2

Procedure details

Pyrrolidine (0.26 mL, 3.22 mmol) was added to a solution of 2-fluoro-6-nitrotoluene (5 g, 32.23 mmol) in N,N-dimethyl formamide dimethyl acetal (50 mL) and refluxed for 48 h. The resulting mixture was cooled to ambient temperature and partitioned between ethyl acetate (150 mL) and water (150 mL). The organic layer was separated and the aqueous layer extracted with ethyl acetate (5×30 mL). The combined organic layers were washed with water (3×30 mL), brine (3×20 mL), dried over anhydrous sodium sulphate and concentrated in vacuo to give 1-[2-(2-fluoro-6-nitro-phenyl)vinyl]pyrrolidine (6.08 g, 80%) as brown liquid.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[C:8]=1[CH3:16].[CH3:17]OC(OC)N(C)C>>[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[C:8]=1[CH:16]=[CH:17][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.26 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])C
Name
Quantity
50 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (150 mL) and water (150 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate (5×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×30 mL), brine (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])C=CN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.08 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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